N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide
Description
N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines
Properties
Molecular Formula |
C19H14BrN5O2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[4-[[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]phenyl]acetamide |
InChI |
InChI=1S/C19H14BrN5O2/c1-12(26)21-15-6-8-16(9-7-15)27-18-11-10-17-22-23-19(25(17)24-18)13-2-4-14(20)5-3-13/h2-11H,1H3,(H,21,26) |
InChI Key |
NLORBCWSVNVXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide, along with appropriate catalysts and temperature control to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-(1,2,4-triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide
- 2-{[6-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Uniqueness
N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide stands out due to its unique combination of structural features, including the triazolo ring and the pyridazinyl moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Biological Activity
N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C16H15BrN4O
- Molecular Weight : 366.22 g/mol
- CAS Number : 1234053
The presence of the triazole and pyridazine moieties in its structure suggests potential interactions with various biological targets.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory effects of compounds similar to this compound. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Table 1: Comparison of IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 9.17 | TBD |
The exact IC50 values for this compound are yet to be determined; however, preliminary data suggest it may exhibit competitive inhibition against COX enzymes.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the bromophenyl and triazole groups have been shown to affect anti-inflammatory potency. For instance:
- Bromo Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to COX enzymes.
- Triazole Ring : Variations in substituents on the triazole ring can significantly alter anti-inflammatory effects.
In Vivo Studies
A study conducted by Atatreh et al. synthesized several derivatives related to this compound and evaluated their effects in carrageenan-induced paw edema models. Results indicated that certain derivatives exhibited significant anti-inflammatory activity comparable to established NSAIDs like indomethacin.
Table 2: ED50 Values from In Vivo Studies
| Compound | ED50 (μM) |
|---|---|
| This compound | TBD |
| Indomethacin | 9.17 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
